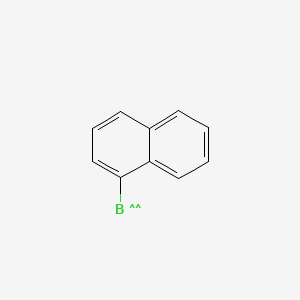

1-Naphthylborylene

Beschreibung

However, extensive data are available for structurally related compounds, including naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and 1-naphthylboronic acid (a boronic acid derivative of naphthalene). This article will focus on comparing these compounds, leveraging toxicological, chemical, and analytical data from the evidence to highlight similarities and differences .

Eigenschaften

Molekularformel |

C10H7B |

|---|---|

Molekulargewicht |

137.98 g/mol |

InChI |

InChI=1S/C10H7B/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |

InChI-Schlüssel |

KCPHBTFDXKUVCY-UHFFFAOYSA-N |

SMILES |

[B]C1=CC=CC2=CC=CC=C12 |

Kanonische SMILES |

[B]C1=CC=CC2=CC=CC=C12 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Chemical Identity and Structural Comparison

Key Compounds and Their Properties

Table 1 summarizes the chemical identities of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and 1-naphthylboronic acid, based on evidence from ATSDR and other sources:

Table 1. Chemical Identity of Selected Naphthalene Derivatives

| Compound | CAS Number | Molecular Formula | SMILES Notation | Key Synonyms |

|---|---|---|---|---|

| Naphthalene | 91-20-3 | C₁₀H₈ | C1=CC=C2C=CC=CC2=C1 | Tar camphor, white tar |

| 1-Methylnaphthalene | 90-12-0 | C₁₀H₇CH₃ | CC1=CC=CC2=CC=CC=C12 | α-Methylnaphthalene |

| 2-Methylnaphthalene | 91-57-6 | C₁₀H₇CH₃ | CC1=CC2=CC=CC=C2C=C1 | β-Methylnaphthalene |

| 1-Naphthylboronic Acid | 13922-41-3 | C₁₀H₉BO₂ | B(C1=CC=CC2=CC=CC=C12)(O)O | Naphthalene-1-boronic acid |

- Structural Differences :

- Naphthalene is a fused bicyclic aromatic hydrocarbon.

- Methylnaphthalenes (1- and 2-) feature a methyl group at distinct positions on the naphthalene ring, altering reactivity and toxicity .

- 1-Naphthylboronic Acid substitutes a boron-containing group (-B(OH)₂) at the 1-position, enabling unique reactivity (e.g., Suzuki-Miyaura coupling) but distinct from borylenes (hypothetical boron species with a lone pair) .

Toxicological and Environmental Comparisons

Acute and Chronic Toxicity

- Naphthalene: Linked to hemolytic anemia, cataracts, and respiratory toxicity in humans. Classified as possibly carcinogenic (IARC Group 2B) . Environmental persistence: Moderate (half-life in soil: 14–60 days) .

- 1- and 2-Methylnaphthalene :

- 1-Naphthylboronic Acid: Limited toxicological data in the evidence. Boronic acids generally exhibit lower acute toxicity but may cause skin/eye irritation .

Mechanisms of Action

- Naphthalene and Methylnaphthalenes :

- 1-Naphthylboronic Acid :

Table 2. Comparative Toxicity Data

| Compound | Oral LD₅₀ (Rat) | Inhalation LC₅₀ (Rat) | Environmental Half-Life (Soil) |

|---|---|---|---|

| Naphthalene | 490 mg/kg | 1.3 mg/L (4h) | 14–60 days |

| 1-Methylnaphthalene | 1,200 mg/kg | Not available | 7–28 days |

| 2-Methylnaphthalene | 1,450 mg/kg | Not available | 7–28 days |

| 1-Naphthylboronic Acid | Not available | Not available | Not available |

Analytical and Regulatory Considerations

Detection Methods

- Naphthalene and Derivatives :

- 1-Naphthylboronic Acid :

Regulatory Status

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.